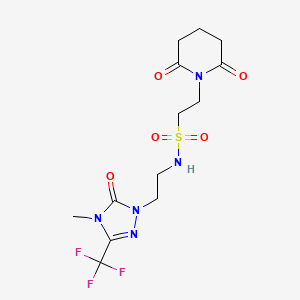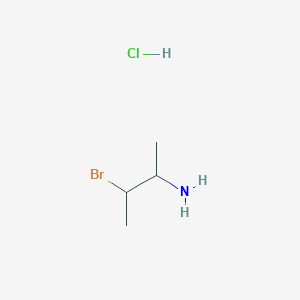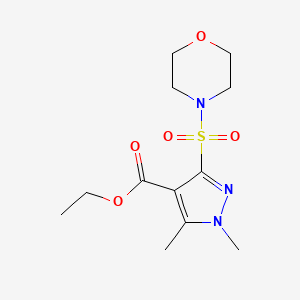
2-((difluoromethyl)sulfonyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((difluoromethyl)sulfonyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C14H17F2NO4S2 and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds containing the difluoromethylsulfonyl group are often explored for their unique chemical properties, such as reactivity towards nucleophiles and potential for serving as building blocks in organic synthesis. The presence of a benzamide moiety may indicate potential biological activity, making such compounds interesting for drug development research. Research on similar sulfonamide compounds has shown that they can serve as intermediates in the synthesis of herbicides, demonstrating broad-spectrum control against various weeds without harm to rice plants (Yoshimura et al., 2011). This suggests that our compound could be explored for agricultural applications, particularly in the development of new herbicidal formulations.
Potential Pharmaceutical Applications
The methoxytetrahydrothiophenyl group may contribute to the compound’s lipophilicity, potentially affecting its ability to cross biological membranes, a desirable trait in drug development. The synthesis of compounds with specific sulfonyl and amide functionalities has been extensively explored for their potential in medicinal chemistry. For instance, sulfonamides have been studied for their role in producing compounds with hypoglycemic activity, which are crucial in the management of diabetes (Grell et al., 1998). This indicates the relevance of such compounds in creating therapeutic agents.
Material Science and Polymer Research
The incorporation of sulfonyl groups into polymers has been shown to enhance their properties, such as thermal stability and dielectric constants, making them suitable for high-performance applications. A study on new aromatic diacids containing the trifluoromethyl group for polyamides preparation demonstrates the impact of such functional groups on the development of advanced materials with potential applications ranging from electronics to coatings (Boston et al., 1997). This could suggest potential exploration of our compound in the synthesis of novel materials with enhanced properties.
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(3-methoxythiolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4S2/c1-21-14(6-7-22-9-14)8-17-12(18)10-4-2-3-5-11(10)23(19,20)13(15)16/h2-5,13H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXFZRWFZRMTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2720169.png)


![4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2720173.png)

![N-(4-butylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2720178.png)

![2-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2720182.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2720183.png)


![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2720190.png)